![molecular formula C22H17ClN2O4S B2359400 methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate CAS No. 1105238-47-8](/img/structure/B2359400.png)
methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
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Description
Methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate and its derivatives have been extensively studied for their potential anticancer properties. A study by Huang et al. (2020) found that certain derivatives exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers. Similarly, Hafez and El-Gazzar (2017) synthesized derivatives that displayed potent anticancer activity against breast, cervical, and colonic carcinoma cell lines.
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of these compounds. Selvam et al. (2012) synthesized derivatives and provided detailed synthesis and spectroscopic data. Selič et al. (1997) prepared methyl and phenylmethyl derivatives, highlighting their potential in synthesizing heterocyclic systems.
Enzyme Inhibition
Several studies have explored the enzyme inhibition properties of these compounds. Bekircan et al. (2015) investigated derivatives for lipase and α-glucosidase inhibition, finding significant activity in this area. Hafez et al. (2016) synthesized compounds that exhibited strong antimicrobial and anticancer activities.
Inhibitory Potency Against Protein Kinases
The inhibitory potency of these compounds against protein kinases has been a subject of interest. Loidreau et al. (2013) designed and prepared analogues that showed promise as dual inhibitors of CLK1 and DYRK1A kinases, important in pharmaceutical development.
Antimicrobial Activities
The antimicrobial activities of these compounds have also been evaluated. Fayed et al. (2014) synthesized new derivatives as antimicrobial agents, showing effectiveness against various pathogens.
Imaging Applications in Parkinson's Disease
One interesting application includes the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, as demonstrated by Wang et al. (2017).
properties
IUPAC Name |
methyl 3-[[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZCUSBBXZGQKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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